

What is the chemical structure of Apicidin C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Apicidin C
Cat. No.:	B15601805

[Get Quote](#)

Apicidin C: A Technical Overview of its Chemical Structure and Biological Activity

Apicidin C is a natural cyclic tetrapeptide and a potent histone deacetylase (HDAC) inhibitor. It belongs to the apicidin family of fungal metabolites, which have garnered significant interest in drug development due to their broad-spectrum antiprotozoal and antiproliferative activities. This technical guide provides a detailed examination of the chemical structure of **Apicidin C**, its mechanism of action, and relevant experimental protocols for its study.

Chemical Structure

Apicidin C is a structural analog, or congener, of Apicidin. The core structure is a cyclic tetrapeptide backbone. The defining feature of **Apicidin C** is the substitution of the L-isoleucine residue found in Apicidin with an L-valine residue.[\[1\]](#)[\[2\]](#)

The constituent amino acid residues of **Apicidin C** are:

- N-O-methyl-L-tryptophan
- L-valine
- D-pipecolinic acid
- L-2-amino-8-oxodecanoic acid

Molecular Formula: C₃₃H₄₇N₅O₆ Molecular Weight: 613.76 g/mol

The chemical structure of **Apicidin C** is depicted below:

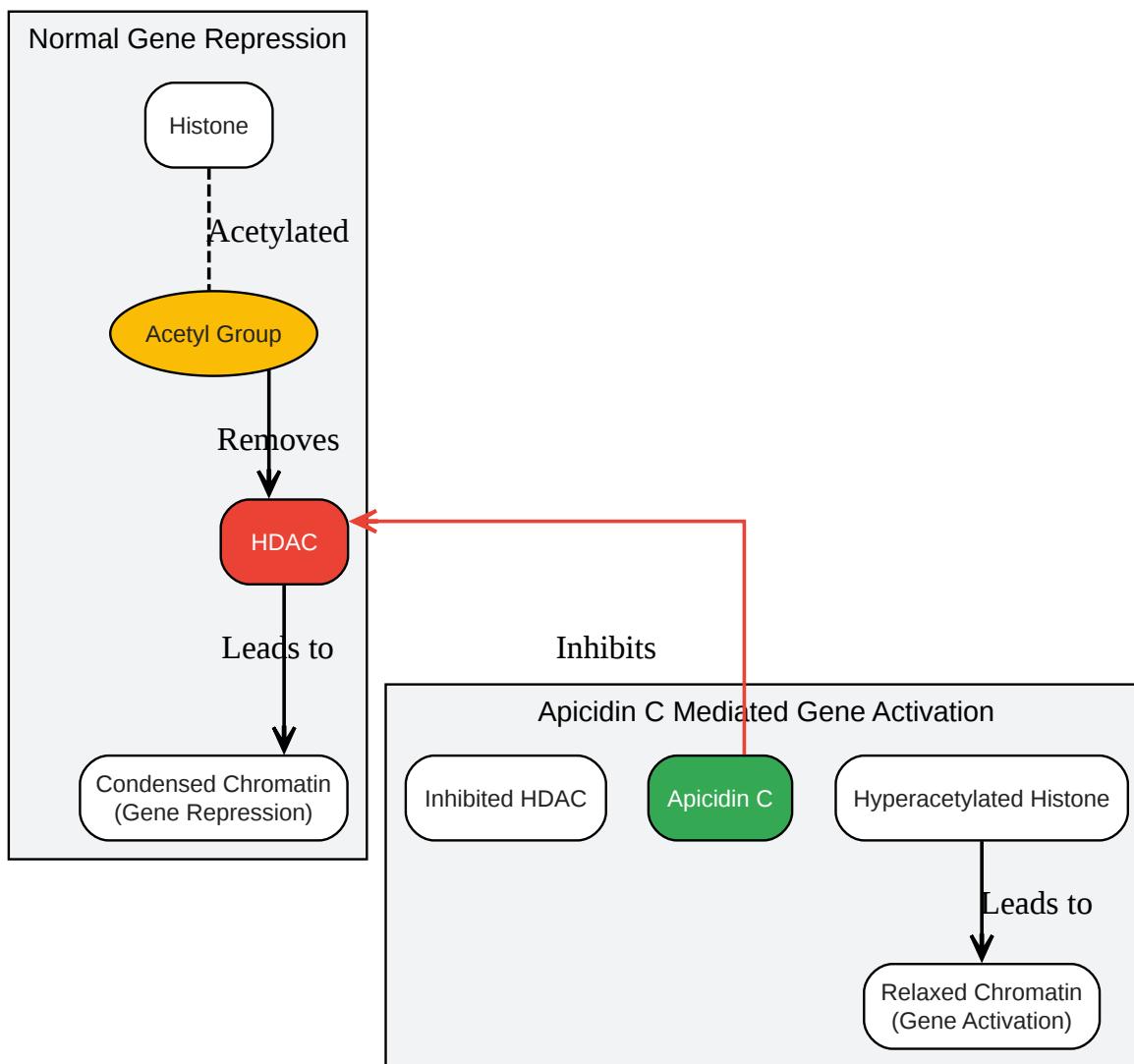
The image you are requesting does not exist or is no longer available.

imgur.com

Chemical structure of **Apicidin C**.

Physicochemical Properties

The physicochemical properties of **Apicidin C** are comparable to those of Apicidin. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.


Property	Value	Reference
Molecular Formula	C ₃₃ H ₄₇ N ₅ O ₆	
Molecular Weight	613.76 g/mol	
Appearance	Amorphous powder	[2]
Solubility	Soluble in DMSO and ethanol	

Mechanism of Action: Histone Deacetylase Inhibition

Apicidin C exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from the lysine residues of histones. This deacetylation leads to a more condensed chromatin structure, thereby repressing gene transcription.

By inhibiting HDACs, **Apicidin C** leads to the hyperacetylation of histones. This results in a more relaxed chromatin structure, which allows for the transcriptional activation of genes,

including tumor suppressor genes like p21WAF1/Cip1. The 2-amino-8-oxodecanoic acid moiety of apicidins is thought to mimic the acetylated lysine substrate of HDACs, enabling it to bind to the active site of the enzyme and inhibit its activity.[1]

[Click to download full resolution via product page](#)

Caption: Mechanism of HDAC inhibition by **Apicidin C**.

Biological Activity

Apicidin C demonstrates potent inhibitory activity against histone deacetylases and exhibits significant antiprotozoal effects.

Assay	IC50 (nM)
Eimeria tenella HDAC Binding	6
Chick Liver HDAC	-

Apicidin C was found to be slightly more active than Apicidin and Apicidin B in antiprotozoal assays.[2]

Organism	MIC (nM)
Besnoitia jellisoni	0.8
Eimeria tenella	101
Plasmodium falciparum	69

Experimental Protocols

Isolation and Purification of Apicidin C

Apicidin C was isolated from the fermentation broth of *Fusarium* sp. The producing organism was fermented in a medium containing glucose, molasses, corn steep liquor, and other nutrients. The fermentation broth was extracted with an organic solvent, and the extract was concentrated. **Apicidin C** was then purified from the crude extract using a combination of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC).[2]

Structure Elucidation

The structure of **Apicidin C** was determined using a combination of spectroscopic methods:

- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to elucidate the connectivity of the atoms and the amino acid sequence. The substitution of isoleucine with valine was confirmed by the specific spin system observed in the COSY spectrum.[1]

Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory activity of **Apicidin C** against HDAC was determined using a radiolabeled ligand binding assay. The assay measures the ability of the compound to displace a tritiated apicidin analog from the HDAC enzyme preparation.

- Enzyme Preparation: HDAC was partially purified from *Eimeria tenella* parasites.
- Binding Assay: The enzyme preparation was incubated with [^3H]-apicidin A and varying concentrations of **Apicidin C**.
- Detection: The amount of bound radioligand was measured using scintillation counting.
- IC50 Determination: The concentration of **Apicidin C** that inhibited 50% of the radioligand binding (IC50) was calculated.[1]

Antiprotozoal Activity Assays

The minimum inhibitory concentration (MIC) of **Apicidin C** against various protozoan parasites was determined using in vitro cell-based assays.

- Cell Culture: Host cells were infected with the respective parasites (*Besnoitia jellisoni*, *Eimeria tenella*, *Plasmodium falciparum*).
- Compound Treatment: The infected cells were treated with serial dilutions of **Apicidin C**.
- MIC Determination: The lowest concentration of the compound that completely inhibited the growth of the parasite was determined as the MIC.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [What is the chemical structure of Apicidin C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601805#what-is-the-chemical-structure-of-apicidin-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com